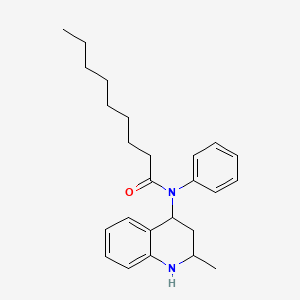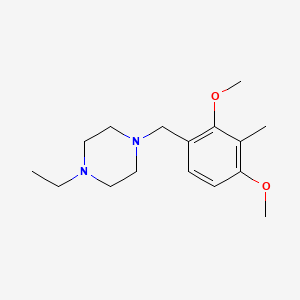
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylnonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylnonanamide, commonly known as MTQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. MTQ belongs to the class of tetrahydroquinoline derivatives and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of MTQ is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells or the degeneration of neurons. MTQ has also been shown to possess antioxidant properties, which may contribute to its neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects:
MTQ has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, MTQ has been shown to improve cardiac function and reduce oxidative stress in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTQ has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. It is also stable and has a long shelf-life, which makes it ideal for use in long-term experiments. However, there are also some limitations to its use. MTQ can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of MTQ is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on MTQ. One area of research is to further investigate its potential therapeutic applications in cancer, neurology, and cardiovascular disease. Additionally, more studies are needed to understand the exact mechanism of action of MTQ and how it interacts with various enzymes and signaling pathways. Finally, there is a need for more studies to investigate the potential toxicity of MTQ and its effects on various organs and systems in the body.
Métodos De Síntesis
MTQ is synthesized through a multi-step process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with phenylacetonitrile followed by a series of chemical transformations. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
MTQ has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular disease. Studies have shown that MTQ possesses anti-tumor properties and has the potential to inhibit the growth of cancer cells. It has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MTQ has been shown to have cardioprotective effects and may have potential applications in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O/c1-3-4-5-6-7-11-18-25(28)27(21-14-9-8-10-15-21)24-19-20(2)26-23-17-13-12-16-22(23)24/h8-10,12-17,20,24,26H,3-7,11,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELOQKDGCNYPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)

![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017147.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5017152.png)
![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5017194.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017196.png)
